molecular formula C22H22N4O6S B2998909 7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-46-8

7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B2998909
CAS RN: 688054-46-8
M. Wt: 470.5
InChI Key: CMNHFGGWVZXWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C22H22N4O6S and its molecular weight is 470.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

Several studies have synthesized and evaluated derivatives of quinazolinone, a core structure related to the compound , for their antibacterial and antimicrobial activities. For instance, the synthesis of terazosin hydrochloride derivatives, including those with modifications at the furan and piperazine units, has demonstrated potent antibacterial activity against a wide range of bacteria such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. These derivatives have been characterized and their activities confirmed through various methods including 1H-NMR, MASS, and IR Spectroscopy (Kumar, Rajnish, & Mazumdar, 2021). Furthermore, quinazolin-4(3H)-one derivatives have been shown to exhibit significant antibacterial and antifungal activity, comparable to standard drugs against pathogens including Gram-positive and Gram-negative bacteria, as well as fungi (Fawzy, Ghobashy, & El-ziaty, 2012).

Synthesis Methods

Research has focused on developing efficient synthesis methods for quinazolinone derivatives, offering insights into the chemical manipulation of the compound. An improved one-pot synthesis method has been reported for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an intermediate in the synthesis of antihypertensive agents related to the query compound. This method offers higher yields and consistent product quality, crucial for pharmaceutical applications (Ramesh, Reddy, & Reddy, 2006).

Antitumor and Antiviral Agents

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activities. Some derivatives have shown potent antiproliferative activities against various cancer cell lines, including A549, HepG2, K562, and PC-3, suggesting potential for further development as antitumor agents (Li et al., 2020). Additionally, some quinazoline derivatives have been investigated for their antiviral properties, indicating a broad spectrum of biological activities that could be leveraged for therapeutic purposes.

properties

IUPAC Name

7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6S/c27-19(24-6-8-25(9-7-24)21(29)16-3-2-10-30-16)4-1-5-26-20(28)14-11-17-18(32-13-31-17)12-15(14)23-22(26)33/h2-3,10-12H,1,4-9,13H2,(H,23,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNHFGGWVZXWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.